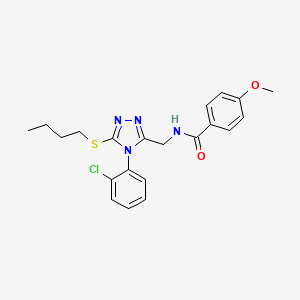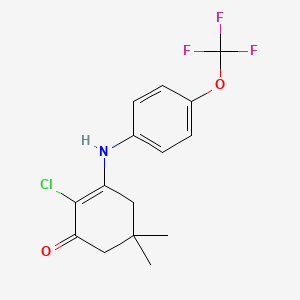
(6-methoxy-1H-indol-2-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The indole ring and the pyridine ring are aromatic systems, which contribute to the stability of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity of the molecule. The pyrrolidine ring is a saturated cyclic amine, which can participate in various reactions.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and rings. The indole and pyridine rings, being aromatic, can undergo electrophilic aromatic substitution reactions. The trifluoromethyl group can act as an electron-withdrawing group, affecting the electron density and thus the reactivity of the molecule. The pyrrolidine ring, being a secondary amine, can undergo reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the presence of the methoxy group, the trifluoromethyl group, and the pyrrolidine ring could affect the compound’s solubility, acidity/basicity, and stability.Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
Crystallographic Studies : Research involving compounds with similar structures, such as pyrrolidine derivatives, has focused on crystallographic studies to understand their molecular geometry and intermolecular interactions. For example, studies on compounds like 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one have elucidated their envelope geometry and weak intermolecular hydrogen bonding patterns, which are crucial for designing molecules with desired physical and chemical properties (Butcher, Bakare, & John, 2006).
Molecular Structure Analysis : The analysis of molecular structures, such as the study on (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, provides insights into the crystalline structure and intermolecular forces, aiding in the understanding of how structural features influence biological activity and solubility (Lakshminarayana et al., 2009).
Potential Biological Applications
Synthesis of Bioactive Molecules : The strategic synthesis of molecules containing pyrrolidine and indole moieties, as seen in related research, points towards the utility of such compounds in creating bioactive molecules. These syntheses often involve innovative reactions that can introduce functional groups, leading to molecules with potential therapeutic applications (Bellur, Görls, & Langer, 2005).
Inhibitors and Biological Activity : Similar compounds have been investigated for their inhibitory activities against various biological targets. For instance, studies on novel heteroaromatic organofluorine inhibitors of fructose-1,6-bisphosphatase highlight the process of identifying lead compounds for therapeutic applications, demonstrating the importance of structural diversity in medicinal chemistry (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Orientations Futures
Mécanisme D'action
Target of action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . It also contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds .
Mode of action
Pyrrolidine derivatives also show a broad range of chemical and biological properties .
Biochemical pathways
Indole and pyrrolidine derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine can be modified to obtain the best adme/tox results for drug candidates .
Result of action
Based on the biological activities of indole and pyrrolidine derivatives, it can be inferred that the compound might have a wide range of effects .
Action environment
The stability and reactivity of indole and pyrrolidine derivatives can be influenced by various factors .
Propriétés
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-28-14-3-2-12-8-17(25-16(12)10-14)19(27)26-7-5-15(11-26)29-18-9-13(4-6-24-18)20(21,22)23/h2-4,6,8-10,15,25H,5,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKDPWPDPKKLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2579970.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile](/img/structure/B2579971.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2579976.png)

![3-[[1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2579979.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2579980.png)
![5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2579983.png)
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2579986.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2579990.png)